1-(2,6-dimethylmorpholin-4-yl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-11-8-18(9-12(2)23-11)15(20)10-19-14-7-5-4-6-13(14)17-16(19)24(3,21)22/h4-7,11-12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETBGWHZTHUUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)ethan-1-one is a novel organic molecule characterized by the presence of a morpholine ring and a benzodiazole moiety. These structural components are associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a morpholine ring substituted at the 2 and 6 positions with methyl groups. This configuration enhances its lipophilicity and potentially influences its pharmacokinetic properties. The benzodiazole fragment is functionalized with a methanesulfonyl group, which may enhance solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds containing morpholine and benzodiazole moieties often exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Benzodiazole derivatives | Antibacterial against Gram-positive bacteria | |
| Morpholine-based compounds | Effective against various fungi |
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. The presence of the morpholine ring has been correlated with enhanced cytotoxicity against cancer cell lines.
| Study | Findings | Reference |
|---|---|---|
| In vitro study on cancer cell lines | Induced apoptosis in breast cancer cells | |
| Morpholine derivatives | Inhibitory effects on tumor growth in xenograft models |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Morpholine derivatives have been documented to modulate inflammatory pathways.
| Study | Findings | Reference |
|---|---|---|
| In vivo model of inflammation | Reduced edema in paw inflammation models | |
| Benzodiazole derivatives | Decreased cytokine production in macrophages |
While specific mechanisms for This compound remain largely unexplored, related compounds suggest several possible pathways:
- Inhibition of Enzymatic Activity : Many similar compounds inhibit enzymes involved in cellular proliferation.
- Modulation of Signaling Pathways : They may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Study 1: Anticancer Activity
A study published in Cancer Letters investigated a series of morpholine derivatives for their anticancer properties. The results indicated that derivatives similar to This compound exhibited potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers synthesized several benzodiazole derivatives and tested their efficacy against different bacterial strains. The results showed that compounds with similar structures to This compound had significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)ethan-1-one with structurally related compounds, focusing on substituent effects, synthetic routes, and biological relevance.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Solubility: The methanesulfonyl group in the target compound increases polarity compared to analogs with non-polar substituents (e.g., thiophene or bromophenyl groups) . Morpholine derivatives with aminopyrazole substituents (e.g., 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one) exhibit reduced molecular weight and higher solubility but lack bioactive data .
Sulfoximine-containing compounds (e.g., derivatives) are primarily synthetic intermediates rather than bioactive agents .
Synthetic Accessibility :
Preparation Methods
Ring Construction via Cyclization
The 2,6-dimethylmorpholine scaffold is synthesized through a sequence involving:
- Dichlorination of 1,3-dimethoxybenzene using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C to yield 1,5-dichloro-2,4-dimethoxybenzene (77% yield).
- Selective lithiation at -78°C with n-butyllithium followed by trapping with ethyl formate to install the aldehyde functionality.
- Reductive amination with methylamine and subsequent cyclization under acidic conditions to form the morpholine ring.
Key parameters:
- Temperature control during lithiation (-78°C) prevents side reactions.
- Cyclization efficiency improves with glacial acetic acid as solvent.
Preparation of 2-Methanesulfonyl-1H-1,3-Benzodiazole
Diazole Ring Formation
- Sulfonylation of o-phenylenediamine with methanesulfonyl chloride in pyridine yields 2-methanesulfonyl-1,2-diaminobenzene (85-92% yield).
- Cyclocondensation using trimethyl orthoformate in HCl/EtOH at reflux forms the benzodiazole core.
Critical considerations:
- Excess methanesulfonyl chloride (1.2 eq) ensures complete sulfonylation.
- Reaction monitoring via TLC prevents over-cyclization.
Ketone Bridge Installation
Friedel-Crafts Acylation Approach
Direct Acylation Methodology
Alternative pathway employing:
- Conversion of benzodiazole to acid chloride using thionyl chloride.
- Reaction with morpholine enolate generated from LDA in THF at -78°C.
Comparative analysis:
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Friedel-Crafts | 72 | 95.4 | 20h |
| Direct Acylation | 68 | 97.1 | 8h |
Optimization Strategies
Solvent Effects
Q & A
Basic: What are the recommended synthetic routes for 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)ethan-1-one?
Methodological Answer:
Synthesis typically involves multi-step organic reactions:
- Step 1: Prepare the morpholine derivative via nucleophilic substitution, using 2,6-dimethylmorpholine and a suitable acyl chloride.
- Step 2: Introduce the methanesulfonylbenzodiazole moiety through coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or sulfonation under controlled pH and temperature.
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient).
- Validation: Confirm intermediate structures via -NMR and FTIR before final assembly .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography: Use SHELXL for refinement of crystal structures. Parameters like R-factors (<0.05) and residual electron density maps ensure accuracy .
- NMR Spectroscopy: Compare - and -NMR shifts with computational predictions (e.g., DFT calculations).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (±2 ppm tolerance) .
Basic: What assays are suitable for preliminary biological activity screening?
Methodological Answer:
- In Vitro Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination via dose-response curves.
- Cell-Based Assays: Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Basic: How to evaluate the compound’s environmental stability and degradation?
Methodological Answer:
- Hydrolytic Stability: Incubate in buffers (pH 3–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Photodegradation: Expose to UV light (λ = 254 nm) and analyze by HPLC for byproduct identification.
- Biotic Degradation: Use soil or microbial cultures to assess biodegradation pathways .
Advanced: How to resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
- Refinement Adjustments: Re-analyze X-ray data with SHELXL’s TWIN and BASF commands to account for twinning or disorder .
- Cross-Validation: Compare experimental NMR chemical shifts with DFT-generated shifts (Gaussian 16, B3LYP/6-31G* basis set).
- Dynamic Effects: Use variable-temperature NMR to probe conformational flexibility that may explain discrepancies .
Advanced: What strategies elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Replace key hydrogens with deuterium to identify rate-determining steps.
- Computational Modeling: Perform DFT calculations (e.g., transition state optimization) using software like ORCA or Gaussian.
- Trapping Intermediates: Use quench-flow techniques with LC-MS/MS to capture short-lived intermediates .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents on the morpholine (e.g., replace methyl with ethyl) or benzodiazole (e.g., vary sulfonyl groups).
- Activity Profiling: Test analogs against a panel of targets (enzymes, receptors) to identify critical functional groups.
- Statistical Analysis: Use multivariate regression (e.g., CoMFA) to correlate structural features with bioactivity .
Advanced: How to investigate polymorphism and its impact on bioavailability?
Methodological Answer:
- Polymorph Screening: Recrystallize from solvents (e.g., ethanol, DMSO) and characterize forms via PXRD and DSC.
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) with HPLC quantification.
- Dissolution Kinetics: Compare dissolution rates of polymorphs using USP Apparatus II .
Advanced: What methodologies identify metabolic pathways and degradation products?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
- Stable Isotope Labeling: Use -labeled compound to trace degradation pathways in environmental samples.
- Computational Prediction: Employ software like Meteor (Lhasa Ltd.) to forecast biotransformation routes .
Advanced: How to model target binding and interaction dynamics computationally?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to predict binding poses against X-ray structures of target proteins.
- Molecular Dynamics (MD): Run 100-ns simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes.
- Free Energy Calculations: Apply MM-PBSA or FEP to estimate binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
